2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

Catalog No.
S1767881
CAS No.
13204-98-3
M.F
C6H15ClN2O3
M. Wt
198.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

CAS Number

13204-98-3

Product Name

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

IUPAC Name

2,6-diamino-5-hydroxyhexanoic acid;hydrochloride

Molecular Formula

C6H15ClN2O3

Molecular Weight

198.65 g/mol

InChI

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H

InChI Key

MJXVOTKVFFAZQJ-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)C(CN)O.Cl

Synonyms

13204-98-3;2,6-Diamino-5-hydroxyhexanoicacidhydrochloride;DL-5-Hydroxylysinehydrochloride;5-hydroxylysinehydrochloride;SBB003558;2,6-Diamino-5-hydroxycaproicacidhydrochloride;2,6-diamino-5-hydroxyhexanoicacid,chloride;5-HYDROXYLYSINEDIHYDROCHLORIDE;AC1MC4UK;hydroxylysinehydrochloride;H0377_SIGMA;SCHEMBL752893;Lysine,monohydrochloride,DL-;MolPort-003-936-647;4932AH;MFCD00012878;NSC132938;NSC206302;DL-d-Hydroxy-DL-lysinehydrochloride;AKOS015894500;MCULE-6064290143;NSC-132938;NSC-206302;H-DL-delta-Hydroxy-DL-Lys-OH.HCl;AK-57759

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl

Isomeric SMILES

C(CC(CN)O)[C@H](C(=O)O)N.C(CC(CN)O)[C@@H](C(=O)O)N.Cl.Cl

Collagen Cross-Linking

L-Hydroxylysine is a naturally occurring amino acid found in collagen. Collagen is a major protein component in connective tissues throughout the body. Scientific research has investigated the role of L-hydroxylysine in the formation of stable cross-links between collagen molecules. These cross-links are essential for providing strength and stability to connective tissues.

Studies have used L-Hydroxylysine hydrochloride to investigate collagen synthesis and cross-linking in various cell culture models and tissues. This research helps improve our understanding of wound healing, bone development, and age-related changes in connective tissues.PubChem: )

Dietary Studies

Protein Chemistry Research

L-Hydroxylysine hydrochloride is a valuable tool for protein chemists studying the structure and function of proteins containing hydroxylysine. By incorporating L-Hydroxylysine hydrochloride into synthetic peptides or proteins, researchers can investigate the specific effects of the hydroxyl group on protein folding, interactions with other molecules, and overall function. Protein Science: )

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is a derivative of lysine and is classified as an amino acid. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of approximately 198.65 g/mol. This compound features two amino groups, a hydroxyl group, and a carboxylic acid group, making it a versatile building block in biochemical applications. It is often stored under refrigeration to maintain stability and is commonly used in research and industrial settings .

The primary mechanism of action of 5-Hydroxylysine is within the context of collagen structure. The hydroxyl group of 5-Hyp forms hydrogen bonds with other components of collagen fibers, contributing to the cross-linking and stabilization of the collagen network []. This cross-linking is crucial for the strength and functionality of connective tissues.

Future Research Directions

Research on 5-Hydroxylysine is ongoing to explore its role in various physiological processes. Some potential areas of future investigation include:

  • Understanding the precise role of 5-Hyp in different collagen types and their functions.
  • Investigating the link between 5-Hyp deficiencies and connective tissue disorders.
  • Exploring the potential therapeutic applications of 5-Hyp supplementation or modulation.

The chemical behavior of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride can be characterized by several key reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound behave as an acid in aqueous solutions.
  • Esterification: The hydroxyl group can participate in esterification reactions with various alcohols to form esters.
  • Amine Reactions: The amino groups can engage in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives.

These reactions highlight the compound's potential for modification and functionalization in synthetic chemistry .

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride exhibits several biological activities:

  • Metabolic Role: It serves as a precursor in the biosynthesis of various proteins and enzymes.
  • Antioxidant Properties: The hydroxyl group contributes to its ability to scavenge free radicals, thus exhibiting antioxidant activity.
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, potentially benefiting conditions related to oxidative stress .

The synthesis of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride can be achieved through various methods:

  • Starting from Lysine: The compound can be synthesized by hydroxylating lysine at the 5-position using specific reagents under controlled conditions.
  • Chemical Modification: Existing amino acids can be modified chemically to introduce the hydroxyl group and additional amino groups.
  • Enzymatic Synthesis: Enzymatic pathways may also be employed for more specific modifications, providing higher yields and purity .

The applications of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride are diverse:

  • Biotechnology: Used as a building block for peptide synthesis and in the production of bioconjugates.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Research: Employed in biochemical assays and studies related to amino acid metabolism .

Research on the interactions of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride has revealed its potential interactions with various biomolecules:

  • Protein Binding: Studies indicate that it may bind to specific proteins, influencing their activity and stability.
  • Enzyme Inhibition: There are indications that it could inhibit certain enzymes involved in metabolic pathways, although further investigation is needed to clarify these effects .

Several compounds share structural similarities with 2,6-diamino-5-hydroxyhexanoic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-HydroxylysineC₆H₁₄N₂O₃Lacks additional amino group
L-LysineC₆H₁₄N₂O₂Standard amino acid without hydroxyl group
Nε-Acetyl-LysineC₈H₁₅N₂O₂Acetylated form of lysine

Uniqueness

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is unique due to its combination of two amino groups and a hydroxyl group on a hexanoic chain. This structural arrangement allows for specific interactions and functionalities not present in simpler amino acids or derivatives like lysine or 5-hydroxylysine .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

198.0771200 g/mol

Monoisotopic Mass

198.0771200 g/mol

Heavy Atom Count

12

Other CAS

13204-98-3

General Manufacturing Information

Lysine, 5-hydroxy-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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